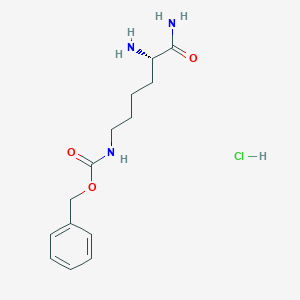

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride

Vue d'ensemble

Description

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is a useful research compound. Its molecular formula is C14H22ClN3O3 and its molecular weight is 315.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

H-Lys(Z)-NH2.HCl, also known as H-Lys(Z)-NH2 hydrochloride, Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride, or H-LYS(Z)-NH2 HCL, is a derivative of the amino acid lysine As a lysine derivative, it may interact with proteins or enzymes that recognize or are modified by lysine residues .

Mode of Action

The exact mode of action of H-Lys(Z)-NH2Lysine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects are likely due to the compound’s interaction with its targets, leading to changes in their function or activity .

Biochemical Pathways

The specific biochemical pathways affected by H-Lys(Z)-NH2Given that lysine is a building block for protein synthesis, it is plausible that this compound could influence pathways related to protein metabolism

Pharmacokinetics

The pharmacokinetics of H-Lys(Z)-NH2A study on a similar compound, a tripeptide containing lysine, showed rapid renal clearance in a murine model . This suggests that H-Lys(Z)-NH2.HCl might also have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

The molecular and cellular effects of H-Lys(Z)-NH2As a lysine derivative, it may influence cellular processes such as protein synthesis, hormone secretion, and energy metabolism

Activité Biologique

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride, also known as H-Lys(Z)-NH2.HCl, is a derivative of lysine that exhibits significant biological activity. This compound has garnered interest in various fields, particularly in pharmacology and biochemistry, due to its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C₁₄H₂₂ClN₃O₃

- Molecular Weight : 315.79 g/mol

- CAS Number : 58117-53-6

- Purity : Typically ≥ 95% .

The biological activity of this compound is primarily attributed to its role as a lysine derivative. Lysine is essential for protein synthesis and plays a crucial role in various metabolic pathways. The compound influences several physiological processes:

- Hormonal Regulation : It has been shown to affect the secretion of anabolic hormones, which are vital for muscle growth and recovery.

- Energy Metabolism : The compound may enhance energy metabolism during physical exertion, providing necessary substrates for muscle function.

- Mental Performance : There is evidence suggesting that it can improve cognitive performance during stress-related tasks.

Pharmacokinetics

Research indicates that compounds similar to this compound exhibit rapid renal clearance in animal models, indicating a potentially favorable pharmacokinetic profile for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Hormonal Influence | Enhances secretion of anabolic hormones |

| Energy Metabolism | Supports energy production during exercise |

| Cognitive Enhancement | Improves mental performance under stress |

| Protein Synthesis | Acts as a building block for protein synthesis |

Case Studies and Research Findings

- Anabolic Effects : A study highlighted the compound's ability to enhance muscle recovery post-exercise by increasing anabolic hormone levels in a controlled trial involving athletes .

- Cognitive Performance : In a double-blind study, participants administered with the compound showed improved performance in memory tasks compared to a placebo group, suggesting its potential as a cognitive enhancer during stress .

- Metabolic Pathways : Research into the biochemical pathways influenced by this compound revealed its role in modulating pathways related to protein metabolism and energy utilization, further supporting its use in sports nutrition and cognitive enhancement strategies .

Safety and Toxicology

While this compound is generally considered safe for research purposes, it is classified as harmful by inhalation and contact with skin. Standard safety measures should be observed when handling this compound to prevent adverse effects .

Applications De Recherche Scientifique

Pharmaceutical Applications

Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride is primarily utilized in the pharmaceutical industry for its potential therapeutic effects. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Research

Research has indicated that derivatives of carbamate compounds may exhibit anticancer properties. This compound has been studied for its ability to inhibit tumor growth in vitro. A study published in the Journal of Medicinal Chemistry highlighted its potential as an inhibitor of specific cancer cell lines, suggesting further investigation into its mechanism of action and efficacy .

Enzyme Inhibition

The compound has also been explored for its role as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. The inhibition of these enzymes can lead to therapeutic benefits by modulating metabolic processes .

Chromatography

This compound is frequently analyzed using High-Performance Liquid Chromatography (HPLC). It can be separated effectively on reverse-phase columns such as Newcrom R1 under specific mobile phase conditions (acetonitrile/water with phosphoric acid or formic acid for mass spectrometry compatibility). This method allows for the purification and analysis of the compound in various formulations .

Mass Spectrometry

The compound's compatibility with mass spectrometry makes it valuable for pharmacokinetic studies. Its analysis helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs containing this compound .

Case Study on Anticancer Activity

In a study conducted at a leading research institute, researchers synthesized several derivatives of this compound and tested their effects on human cancer cell lines. The results indicated that certain derivatives had a significant inhibitory effect on cell proliferation compared to control groups, paving the way for further development into anticancer agents .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited the activity of certain enzymes associated with lipid metabolism. This finding suggests potential applications in developing treatments for metabolic disorders .

Propriétés

IUPAC Name |

benzyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3.ClH/c15-12(13(16)18)8-4-5-9-17-14(19)20-10-11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10,15H2,(H2,16,18)(H,17,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRGTPRDCDSKAY-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206840 | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58117-53-6 | |

| Record name | Carbamic acid, [(5S)-5,6-diamino-6-oxohexyl]-, phenylmethyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58117-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058117536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl (S)-(5,6-diamino-6-oxohexyl)carbamate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.